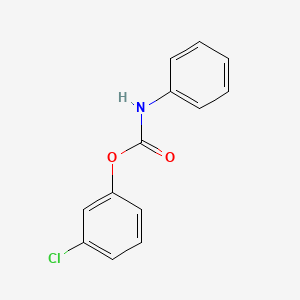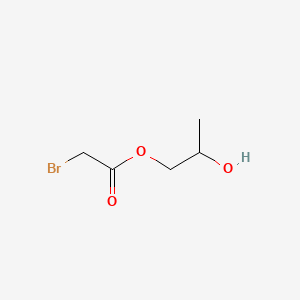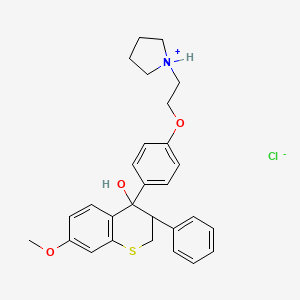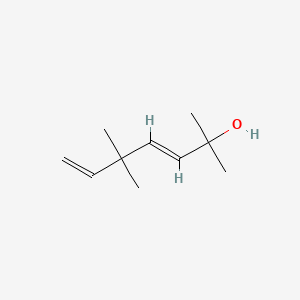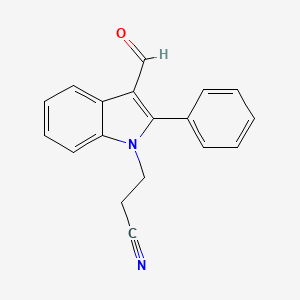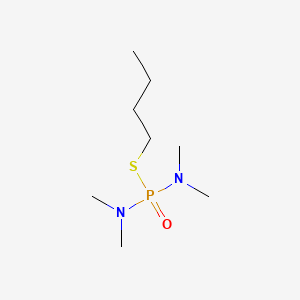
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester is a chemical compound with the molecular formula C8H21N2OPS. It is known for its unique structure, which includes a phosphorodiamidothioic acid core with tetramethyl and S-butyl ester groups attached. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidothioic acid, tetramethyl-, S-butyl ester typically involves the esterification of phosphorodiamidothioic acid with tetramethyl and S-butyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidothioic acid derivatives with additional oxygen atoms, while reduction may produce simpler phosphorodiamidothioic acid compounds .
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of phosphorodiamidothioic acid, tetramethyl-, S-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester can be compared with other similar compounds, such as:
- Phosphorodiamidothioic acid, tetramethyl-, S-methyl ester
- Phosphorodiamidothioic acid, tetramethyl-, S-ethyl ester
- Phosphorodiamidothioic acid, tetramethyl-, S-propyl ester
These compounds share similar structural features but differ in the length and nature of the ester group attached. The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18545-48-7 |
|---|---|
Molekularformel |
C8H21N2OPS |
Molekulargewicht |
224.31 g/mol |
IUPAC-Name |
N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21N2OPS/c1-6-7-8-13-12(11,9(2)3)10(4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
RQAYRFMBTPCBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
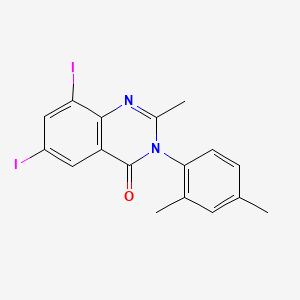
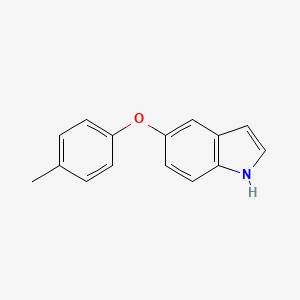
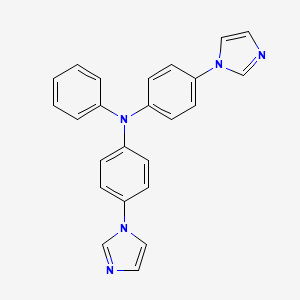
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
